molecular formula C18H18N4O4 B5465400 N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-oxo-2-pyridin-3-ylacetamide

N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-oxo-2-pyridin-3-ylacetamide

Cat. No.: B5465400
M. Wt: 354.4 g/mol
InChI Key: OYBCPUYPWZLFFA-UHFFFAOYSA-N
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Description

The compound “N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-oxo-2-pyridin-3-ylacetamide” is a complex organic molecule. It is related to a class of compounds known as 1H-pyrrolo[2,3-b]pyridine derivatives . These compounds have been studied for their potent activities against FGFR1, 2, and 3, which are fibroblast growth factor receptors . Abnormal activation of these receptors plays an essential role in various types of tumors .

Mechanism of Action

The mechanism of action of this compound is likely related to its inhibition of fibroblast growth factor receptors (FGFRs) . Abnormal activation of these receptors is associated with various types of tumors . Therefore, compounds that can inhibit these receptors represent an attractive strategy for cancer therapy .

Future Directions

The future directions for research on this compound and related compounds likely involve further exploration of their potential as cancer therapeutics . This could include optimization of the compound structure to improve potency, selectivity, and pharmacokinetic properties, as well as preclinical and clinical testing of the compounds.

Properties

IUPAC Name

N-[(6-ethyl-2-methoxy-5-oxo-7H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-oxo-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-3-22-10-14-13(18(22)25)7-12(17(21-14)26-2)9-20-16(24)15(23)11-5-4-6-19-8-11/h4-8H,3,9-10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBCPUYPWZLFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2=C(C1=O)C=C(C(=N2)OC)CNC(=O)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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